Sulopenem sodium
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Overview
Description
Sulopenem sodium is a synthetic penem antibiotic that belongs to the carbapenem class of β-lactam antibiotics. It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound is particularly effective against multidrug-resistant bacteria, including those producing extended-spectrum β-lactamases (ESBLs). It is available in both intravenous and oral formulations, making it versatile for clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulopenem sodium involves several key steps, starting from the preparation of the core β-lactam ring. The process typically includes:
Formation of the β-lactam ring: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the penem side chain: This step involves the addition of a side chain to the β-lactam ring to form the penem structure.
Sulfonation: The penem compound is then sulfonated to introduce the sulfonamide group, which is crucial for its antibacterial activity.
Sodium salt formation: Finally, the compound is converted to its sodium salt form to enhance its solubility and stability
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves:
Optimization of reaction conditions: Parameters such as temperature, pressure, and pH are carefully controlled to maximize yield and purity.
Use of catalysts: Catalysts may be employed to accelerate specific reaction steps and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Sulopenem sodium undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the inactivation of the antibiotic.
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The sulfonamide group can participate in substitution reactions under specific conditions
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of β-lactamase enzymes or under acidic conditions.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can induce oxidation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Hydrolysis: Leads to the formation of inactive metabolites.
Oxidation: Results in the formation of oxidized derivatives.
Substitution: Produces substituted sulopenem derivatives with potentially altered antibacterial activity
Scientific Research Applications
Sulopenem sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with β-lactamases.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its efficacy in treating various bacterial infections, particularly those caused by multidrug-resistant organisms.
Industry: Utilized in the development of new formulations and delivery systems for antibiotics .
Mechanism of Action
Sulopenem sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. This compound is particularly effective against bacteria that produce β-lactamases, as it is resistant to hydrolysis by many of these enzymes .
Comparison with Similar Compounds
Similar Compounds
- Meropenem
- Ertapenem
- Imipenem
- Doripenem
Comparison
Sulopenem sodium is unique among carbapenems due to its broad-spectrum activity and resistance to β-lactamase hydrolysis. Compared to meropenem and ertapenem, this compound demonstrates greater activity against certain Gram-positive bacteria such as Enterococcus faecalis and Listeria monocytogenes. It also shows similar activity to carbapenems against Streptococcus species. its activity against Gram-negative aerobes is generally less than that of ertapenem and meropenem but greater than imipenem .
Biological Activity
Sulopenem sodium is a broad-spectrum thiopenem antibiotic under development for the treatment of various infections, particularly those caused by multidrug-resistant (MDR) bacteria. This article explores the biological activity of this compound, focusing on its efficacy against resistant bacterial strains, pharmacokinetics, and clinical trial outcomes.
Overview of this compound
This compound is a synthetic β-lactam antibiotic that exhibits potent activity against a range of Gram-positive and Gram-negative bacteria. Its unique feature is the availability of both intravenous (IV) and oral formulations, allowing for flexible treatment options in various clinical settings. It has shown stability against hydrolytic attack by many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, which are significant contributors to antibiotic resistance.
Efficacy Against Enterobacterales
Recent studies have evaluated the in vitro activity of sulopenem against contemporary isolates of Enterobacterales. A significant study involving 1,647 Enterobacterales isolates demonstrated that sulopenem had a minimum inhibitory concentration (MIC) of 0.03 µg/ml for 50% of the isolates (MIC50) and 0.25 µg/ml for 90% (MIC90). Notably, it inhibited 99.2% of the tested isolates at concentrations ≤1 mg/ml .
Bacterial Strain | MIC50 (µg/ml) | MIC90 (µg/ml) |
---|---|---|
ESBL-positive E. coli | 0.03 | 0.06 |
ESBL-positive Klebsiella pneumoniae | 0.06 | 1.00 |
Overall Enterobacterales | 0.03 | 0.25 |
These findings indicate that sulopenem maintains significant activity against resistant phenotypes, including those resistant to fluoroquinolones and other common antibiotics .
Activity Against Anaerobic Bacteria
Sulopenem also exhibits potent activity against anaerobic bacteria, with a reported inhibition rate of 98.9% at concentrations ≤4 mg/ml . This broad-spectrum activity makes it a promising candidate for treating polymicrobial infections often encountered in intra-abdominal settings.
Complicated Urinary Tract Infections (cUTIs)
In a phase 3 clinical trial comparing sulopenem to ertapenem in patients with cUTIs, sulopenem was found to be well-tolerated but did not demonstrate noninferiority in overall clinical response rates compared to ertapenem (67.8% vs. 73.9%) . The study highlighted that a significant proportion of patients had infections caused by ESBL-producing organisms (26.6%) and fluoroquinolone-nonsusceptible pathogens (38.6%).
Recent Trial Results
A recent trial known as the REASSURE study assessed the efficacy of oral sulopenem against Augmentin® in uncomplicated urinary tract infections. Results showed that oral sulopenem achieved an overall success rate of 61.7%, significantly higher than Augmentin's rate of 55% . This trial supports the potential use of sulopenem as an effective treatment option for uncomplicated UTIs.
Pharmacokinetics and Administration
Sulopenem's pharmacokinetic profile allows for both IV and oral administration, making it suitable for outpatient therapy as well as hospital settings. The oral prodrug formulation, sulopenem etzadroxil, is designed to enhance systemic exposure while reducing renal clearance when co-administered with probenecid .
Properties
CAS No. |
112294-81-2 |
---|---|
Molecular Formula |
C12H14NNaO5S3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C12H15NO5S3.Na/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6;/h5-7,10,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,10-,21-;/m1./s1 |
InChI Key |
MRHMJKHFABHUKB-LQUSNCHHSA-M |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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